amine](/img/structure/B13058282.png)
[(1-Methoxy-4-methylcyclohexyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-4-methylcyclohexyl)methylamine is a secondary amine featuring a cyclohexane ring substituted with a methoxy group at the 1-position and a methyl group at the 4-position. The methylamine moiety is attached via a methylene bridge, resulting in the molecular formula C₁₀H₂₁NO (molecular weight: 171.3 g/mol). For instance, transaminase-catalyzed methods (as in ) may be relevant for its synthesis, given their utility in producing cyclohexane-based amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylcyclohexyl)methylamine typically involves the reaction of 1-methoxy-4-methylcyclohexanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-4-methylcyclohexyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4-methylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(1-Methoxy-4-methylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-N-methylcyclohexanamine (CAS 1311569-60-4)
- Molecular Weight : 143.23 g/mol .
- Key Differences: The target compound has a 1-methoxy-4-methylcyclohexane core, whereas this analog has a 4-methoxy substitution. The 1-methoxy group in the target may adopt an axial or equatorial position in the cyclohexane chair conformation, influencing polarity and reactivity compared to the 4-methoxy analog .
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
- Structure : Cyclohexane ring with a 4-methylpiperazine substituent and a primary amine group.
- Molecular Weight : 197.3 g/mol (MS: m/z 198 [M+H]⁺) .
- Key Differences :
- The piperazine group enhances water solubility due to its polarity, contrasting with the hydrophobic methoxy and methyl groups in the target compound.
- The primary amine in this compound exhibits higher nucleophilic reactivity compared to the secondary amine in the target.
- Applications in pharmaceuticals (e.g., kinase inhibitors) highlight the role of piperazine in modulating bioavailability, a feature absent in the target compound .
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Cyclohexanone core with a 3-methoxyphenyl group and a methylamino substituent.
- Molecular Weight : 233.31 g/mol .
- Key Differences: The ketone group in Methoxmetamine introduces electrophilic reactivity, absent in the target compound.
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary alkanolamine with two ethanol groups and a methyl group.
- Molecular Weight : 119.16 g/mol .
- Key Differences :
- MDEA’s tertiary amine exhibits lower reactivity with CO₂ compared to secondary amines, though its CO₂ adsorption capacity (2.63 mmol/g) is enhanced by impregnation onto mesoporous carbon.
- The target compound, as a secondary amine, may show intermediate reactivity in acid-gas capture compared to MDEA’s tertiary structure .
Data Table: Comparative Analysis
Compound | Molecular Weight (g/mol) | Amine Type | Key Structural Features | Notable Properties/Applications | Reference |
---|---|---|---|---|---|
(1-Methoxy-4-methylcyclohexyl)methylamine | 171.3 | Secondary | 1-OCH₃, 4-CH₃, methylene bridge | Hypothesized flexibility, moderate basicity | Target Compound |
4-Methoxy-N-methylcyclohexanamine | 143.23 | Secondary | 4-OCH₃, direct N-methylamine | CAS 1311569-60-4 | |
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 197.3 | Primary | Piperazine substituent, primary amine | Pharmaceutical applications (kinase inhibition) | |
Methoxmetamine | 233.31 | Secondary | Cyclohexanone, 3-methoxyphenyl, methylamino | Psychoactive potential | |
MDEA | 119.16 | Tertiary | Two ethanol groups, tertiary amine | CO₂ adsorption (2.63 mmol/g) |
Biological Activity
Overview
(1-Methoxy-4-methylcyclohexyl)methylamine, with the molecular formula C₉H₁₉NO, is a cyclohexane-derived compound that features a methoxy group and a methyl group attached to the cyclohexane ring. This compound is gaining attention in various fields, particularly in medicinal chemistry due to its potential biological activities and interactions with biomolecules.
The unique structure of (1-Methoxy-4-methylcyclohexyl)methylamine allows it to participate in various chemical reactions, including:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : May convert the methanamine group into other amine derivatives.
- Substitution : The methoxy and methyl groups can be substituted, leading to diverse derivatives.
These reactions are influenced by specific reagents and conditions, such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of (1-Methoxy-4-methylcyclohexyl)methylamine is primarily attributed to its interaction with biological molecules. The methanamine group can form hydrogen bonds and electrostatic interactions, which may influence the function of various biomolecules. Additionally, the presence of methoxy and methyl groups can modulate lipophilicity and membrane permeability, affecting the compound's distribution and activity within biological systems.
Biological Activities
Research on the biological activities of (1-Methoxy-4-methylcyclohexyl)methylamine is still emerging. However, preliminary studies suggest several pharmacological properties:
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting tubulin polymerization, leading to cancer cell arrest in the G(2)/M phase of the cell cycle. This suggests potential applications in cancer therapy .
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or treating neurodegenerative diseases .
Case Studies
- Anticancer Activity : In studies involving structurally similar compounds, researchers observed significant cytotoxicity against various cancer cell lines. For instance, compounds targeting tubulin showed promising results in both in vitro and in vivo models, indicating that similar mechanisms may be applicable to (1-Methoxy-4-methylcyclohexyl)methylamine .
- Enzyme Inhibition Studies : A recent study evaluated several new compounds for their AChE inhibitory activities. The results indicated that certain derivatives exhibited strong inhibition profiles, suggesting that (1-Methoxy-4-methylcyclohexyl)methylamine could be explored further for similar therapeutic applications .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibits tubulin polymerization | |
Enzyme Inhibition | Strong AChE inhibition | |
Cytotoxicity | Significant against cancer cell lines |
Future Directions
Further research is essential to fully elucidate the biological pathways and mechanisms of action associated with (1-Methoxy-4-methylcyclohexyl)methylamine. Potential areas for exploration include:
- In Vivo Studies : Comprehensive animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Mechanistic Studies : Detailed analyses to understand how this compound interacts with specific molecular targets.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-methoxy-4-methylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-9-4-6-10(12-3,7-5-9)8-11-2/h9,11H,4-8H2,1-3H3 |
InChI Key |
URNZHTRFZHYPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CNC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.